molecular formula C22H30FO8P B13399392 Betnesol

Betnesol

Cat. No.: B13399392
M. Wt: 472.4 g/mol
InChI Key: VQODGRNSFPNSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betnesol is a trade name for formulations containing the active pharmaceutical ingredient (API) Betamethasone, a potent glucocorticoid corticosteroid . This product is provided as an analytical standard for research and development purposes only. Betamethasone works by inhibiting the release of inflammatory mediators, thereby reducing inflammation, redness, and allergic responses . In clinical settings, this compound formulations have been used to manage conditions like asthma, various dermatological disorders, allergic reactions, and inflammatory diseases . As a research tool, this standard is invaluable for pharmaceutical development, quality control assays, and metabolic studies. It aids in the quantification and analysis of Betamethasone in various matrices. Researchers can utilize this reference standard to study the mechanisms of corticosteroid action, immune response modulation, and inflammatory pathways. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQODGRNSFPNSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859294
Record name 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Analog Development of Betnesol

Industrial Synthesis Pathways for Betamethasone (B1666872)

Industrial production of betamethasone commonly relies on the transformation of readily available steroidal raw materials through a combination of chemical reactions and biotransformation steps. researchgate.net

Precursor Utilization and Biotransformation Approaches (e.g., Diosgenin)

Diosgenin (B1670711), a phytosteroid sapogenin extracted from various Dioscorea wild yam species, has historically been a crucial starting material for the synthesis of corticosteroids, including betamethasone. researchgate.netwikipedia.org The classic "Marker Degradation" process converts diosgenin into 16-dehydropregnenolone (B108158) acetate, a central intermediate for synthesizing numerous steroid drugs. researchgate.net

Biotransformation, utilizing microorganisms and their enzymes, plays a significant role in industrial steroid synthesis. researchgate.netslideshare.net This approach can reduce the number of chemical steps and costs compared to purely chemical synthesis. slideshare.net Microorganisms can perform specific modifications on steroid structures, such as hydroxylation and dehydrogenation, which are essential steps in the synthesis of betamethasone. slideshare.net For instance, microbial biotransformation is often preferentially used for the 1,2-dehydrogenation step in the synthesis of Δ¹-3-ketosteroids. researchgate.net

Research Findings on Diosgenin Biotransformation:

Studies have explored the biotransformation of cholesterol to diosgenin using plant cell cultures, highlighting the potential for alternative sources and methods for obtaining this precursor. journalcra.com The accumulation of diosgenin in cell suspension cultures can vary depending on the plant species and culture conditions. journalcra.com

Combinatorial Chemical and Biotechnological Strategies

Combinatorial chemistry, a methodology for rapidly synthesizing and screening large libraries of diverse compounds, can be applied in the search for new drugs and biologically active molecules, including steroid derivatives. fortunejournals.comslideshare.net While the direct application of high-throughput combinatorial synthesis specifically for the industrial production of betamethasone itself is not explicitly detailed in the provided sources, the principles of generating diverse structures and efficient screening are relevant to the broader development of steroid-based pharmaceuticals. fortunejournals.comslideshare.net

Biotechnological strategies, such as metabolic engineering of microorganisms, are employed to improve the yield of steroid intermediates like 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD), which can serve as a starting material for betamethasone synthesis. researchgate.netresearchgate.netgoogle.com Optimizing microbial strains and fermentation conditions can significantly increase the production of these key precursors. researchgate.netgoogle.com

Advanced Synthetic Approaches to Betamethasone and its Derivatives

Beyond traditional industrial routes, advanced synthetic methodologies are continuously being developed to improve the efficiency, stereoselectivity, and sustainability of betamethasone synthesis and to create novel analogues with potentially improved properties.

Formal Synthesis Routes to Betamethasone

Formal synthesis refers to a synthetic route that produces a known intermediate in a previously established synthesis of the target molecule. Research has explored formal synthesis routes to betamethasone starting from various steroid precursors. researchgate.net One described formal synthesis begins with 5α-pregnane-3β,16β,20S-triol, involving key transformations such as bromination-acetylation, an SN2 reaction to introduce the 16β-methyl group, and double hydroxylation to form the dihydroxyacetone side chain. researchgate.net

Development of Novel Betamethasone Analogues

The development of novel betamethasone analogues involves structural modifications to the core steroid skeleton to alter pharmacological activity, potency, and pharmacokinetic properties. nih.govuni.lunih.gov

Stereoselective Synthesis and Structural Modifications (e.g., C9, C11, C12β, C21 Substitutions)

Stereoselective synthesis is crucial in the development of steroid analogues, as the biological activity is highly dependent on the precise three-dimensional arrangement of atoms. Modifications at various positions of the betamethasone structure, such as C9, C11, C12β, and C21, have been explored to generate novel analogues. nih.govuni.lunih.govresearchgate.net

C9 Modifications: The introduction of a fluorine atom at the 9α position is a key feature of betamethasone and contributes significantly to its glucocorticoid activity. nih.govnih.gov The cleavage of a 9,11-epoxide intermediate with hydrofluoric acid is a common method for introducing the 9α-fluoro-11β-hydroxy functionality during synthesis. mostwiedzy.placs.org

C11 Modifications: The presence of an 11β-hydroxyl group is also critical for glucocorticoid activity. nih.gov Synthetic routes aim to stereoselectively introduce or retain this functionality.

C12β Modifications: Research has investigated the synthesis of novel 12β-substituted analogues of betamethasone, such as 12β-hydroxy and 12β-acyloxy derivatives. nih.govacs.org These modifications have been studied for their impact on topical anti-inflammatory potency and systemic absorption. nih.gov Studies have shown that the polarity and size of the substituent at the 12β position can influence these properties. nih.gov

C21 Modifications: The C21 position is often modified to create esters or other derivatives, such as betamethasone valerate (B167501) or betamethasone sodium phosphate (B84403) (Betnesol). wikipedia.orgenvironmentclearance.nic.in These modifications can affect solubility, stability, and pharmacokinetic profiles. The synthesis of betamethasone valerate intermediate, for example, involves specific reactions to introduce the valerate ester group. google.comgoogle.comgoogle.com The dihydroxyacetone side chain at C17 and C21 is a key structural feature, and methods for its construction, such as double hydroxylation, are important in betamethasone synthesis. researchgate.net

The synthesis of these analogues often involves multi-step processes requiring careful control of reaction conditions and stereochemistry. nih.gov Detailed research findings on the synthesis and properties of 12β-substituted analogues, for instance, have been reported, including their topical anti-inflammatory activity and systemic absorption in animal models. nih.gov

Chemical Stability and Degradation Pathways of Betamethasone Derivatives

Betamethasone sodium phosphate is generally considered stable under normal conditions. organon.comorganon.com However, it can undergo degradation under various stress conditions, particularly heat in the solid state. colab.wsnih.gov Betamethasone sodium phosphate has been shown to undergo hydrolytic degradation, as well as other pathways such as elimination of the phosphate group and isomeric D-homoannular ring expansion. rsc.org The stability of betamethasone derivatives can be influenced by factors such as temperature, pH, solvent polarity, phosphate concentration, and ionic strength. nih.govsemanticscholar.org

Mechanism-Based Stress Studies for Degradant Identification

Mechanism-based stress studies are crucial for understanding the degradation pathways and identifying potential degradation products of pharmaceutical compounds like betamethasone derivatives. These studies involve subjecting the compound to various conditions (e.g., heat, humidity, acid, base, light, oxidation) to accelerate degradation and generate degradation products. colab.wsscirp.orgresearchgate.netresearchgate.net

Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS and LC-MS/MS or LC-MSn) and nuclear magnetic resonance (NMR) spectroscopy are commonly used in conjunction with stress studies to identify and characterize degradants. colab.wsnih.govscirp.orgresearchgate.netresearchgate.net LC-MSn can provide molecular fingerprints that aid in the rapid structural elucidation of impurities and degradants. colab.wsresearchgate.netresearchgate.net By analyzing the fragmentation patterns obtained from LC-MSn, combined with mechanistic considerations of potential degradation pathways, the structures of unknown degradants can be proposed. colab.wsnih.govresearchgate.net Subsequent confirmation of the proposed structures can be achieved through techniques like 1D and 2D NMR spectroscopy, often requiring the isolation of sufficient quantities of the degradant. colab.wsnih.govresearchgate.net

Stress studies have revealed that the degradation patterns of corticosteroids can vary depending on the formulation composition, excipients, and pH. scirp.org For example, studies on other corticosteroids like clobetasol (B30939) propionate (B1217596), desonide, and hydrocortisone (B1673445) in topical formulations have utilized HPLC and UPLC-MS/MS to identify degradants and their formation mechanisms under forced degradation conditions. scirp.org

Characterization of Specific Degradation Products

Stress studies on betamethasone sodium phosphate have led to the identification and characterization of specific degradation products. Under heat stress in the solid state, four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid were found as degradants of betamethasone sodium phosphate. colab.wsnih.govresearchgate.net The mechanism proposed for the formation of these diastereomers involves the hydration of an intermediary degradant, betamethasone enol aldehyde, followed by an intramolecular Cannizzaro reaction. colab.wsnih.govresearchgate.net This proposed mechanism is supported by model reactions. colab.wsnih.gov

Another degradation pathway observed for betamethasone sodium phosphate in the solid state is isomeric D-homoannular ring expansion, which can lead to the formation of isomeric degradants. rsc.orgresearchgate.netresearchgate.net

While the focus is on betamethasone sodium phosphate, studies on other betamethasone esters like betamethasone valerate and betamethasone dipropionate provide insights into degradation pathways of related derivatives. Thermal degradation of betamethasone valerate can yield betamethasone-21-valerate and betamethasone alcohol. nih.govsemanticscholar.org Betamethasone dipropionate can degrade into betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol, with the specific products formed being dependent on pH. nih.govsemanticscholar.org Ester group migration from C17 to C21, followed by hydrolysis, is a known mechanism for the degradation of betamethasone esters. nih.gov

The characterization of these degradation products is typically performed using a combination of chromatographic and spectroscopic techniques. LC-MSn is valuable for determining the molecular weight and fragmentation patterns of the degradants, while NMR spectroscopy provides detailed structural information. colab.wsnih.govresearchgate.net

Data on the degradation kinetics of betamethasone esters in different media show that the degradation often follows first-order kinetics. nih.govsemanticscholar.org The rate constants can be influenced by factors such as solvent polarity, phosphate concentration, and ionic strength. nih.govsemanticscholar.org

Molecular Pharmacology and Receptor Mechanotransduction of Betnesol

Glucocorticoid Receptor (GR) Ligand Binding and Activation

In the absence of a ligand, the GR typically resides in the cytoplasm in a multiprotein complex that includes chaperone proteins like heat shock protein 90 (hsp90) and hsp70, as well as immunophilins nih.govfrontiersin.orgthermofisher.com. This complex maintains the GR in a conformation that allows for high-affinity ligand binding nih.govfrontiersin.orgjournal-imab-bg.org.

Upon entry into the cell, betamethasone (B1666872), being lipophilic, diffuses across the cell membrane and binds to the GR in the cytoplasm patsnap.comnih.gov. This ligand binding is a critical step that triggers the activation of the receptor patsnap.comoup.com.

Conformational Dynamics Upon Ligand Binding

The binding of betamethasone to the ligand-binding domain (LBD) of the GR induces a significant conformational change in the receptor structure patsnap.comoup.commdpi.comfrontiersin.org. This conformational change is essential for the subsequent steps in the GR signaling pathway oup.commdpi.com. The binding leads to the dissociation of the chaperone complex oncohemakey.comnih.govjournal-imab-bg.orgfrontiersin.org. Specifically, ligand binding induces an exchange of immunophilins, such as FKBP5 for FKBP4, within the multiprotein complex nih.govencyclopedia.pub. This structural reorganization exposes nuclear localization signals (NLSs) within the GR nih.govjournal-imab-bg.orgencyclopedia.pub.

Cytoplasmic Retention and Nuclear Translocation Mechanisms

In the unliganded state, the GR is primarily retained in the cytoplasm, largely due to its association with the chaperone complex nih.govfrontiersin.orgthermofisher.com. The chaperone proteins prevent the GR from translocating to the nucleus and acting as a transcription factor nih.gov.

Following ligand binding and the resulting conformational change, the exposed nuclear localization signals (NLS1 and NLS2) facilitate the translocation of the ligand-bound GR complex into the nucleus nih.govjournal-imab-bg.orgencyclopedia.pub. This transport occurs rapidly through nuclear pores journal-imab-bg.orgencyclopedia.pub. The rate of nuclear translocation can be influenced by the specific GR ligand, with higher-affinity ligands potentially inducing longer nuclear residence times nih.gov. While the classical model suggests dissociation of the chaperone complex immediately upon ligand binding to permit nuclear transport, some evidence suggests that the chaperone machinery may still be required for efficient nuclear transport conicet.gov.arresearchgate.net. The cellular localization of GR is a dynamic process involving continuous shuttling between the nucleus and cytoplasm, even in the presence of ligand researchgate.net.

Genomic Mechanisms of Glucocorticoid Receptor Action

Once inside the nucleus, the activated GR modulates gene expression through several mechanisms, primarily by interacting with DNA patsnap.comfrontiersin.orgpatsnap.com. This genomic action is slower compared to potential non-genomic effects nih.govdrugbank.com. The GR can function as a transcription factor, either activating or repressing the transcription of target genes uniprot.org.

Direct DNA Binding: Glucocorticoid Response Elements (GREs)

A primary mechanism of GR action involves direct binding to specific DNA sequences known as glucocorticoid response elements (GREs) patsnap.comfrontiersin.orgpatsnap.comnih.gov. These elements are typically located in the regulatory regions of target genes, such as promoters, introns, or exons oup.com. The binding of the GR to GREs can lead to either the activation (transactivation) or repression (transrepression) of gene transcription oup.compatsnap.comoup.com.

Canonical GREs and Half-Site Recognition

Canonical GREs are well-characterized DNA sequences that serve as binding sites for GR homodimers oup.commdpi.comnih.gov. The consensus sequence for a canonical GRE is typically described as a 15-base pair sequence composed of two hexameric inverted repeats separated by a three-base-pair spacer oup.commdpi.comfrontiersin.org. A common consensus sequence is 5′-AGAACAnnnTGTTCT-3′, where 'n' represents any nucleotide mdpi.comfrontiersin.org. The three-nucleotide spacing between the half-sites is crucial for the proper dimerization and binding of the GR homodimer encyclopedia.puboup.com. Each GR monomer in the dimer interacts with one of the hexameric half-sites oup.comfrontiersin.org.

In addition to binding as a homodimer to canonical GREs, the GR can also bind to canonical half-sites with the consensus sequence AGAACA (or its inverse complement TGTTCT) as a monomer nih.govmdpi.comresearchgate.net. This monomeric binding to half-sites has also been reported to influence gene expression, leading to both up- and downregulation of target genes mdpi.comresearchgate.net.

Research findings using techniques like ChIP-Seq have identified GR binding sites near genes regulated by betamethasone. For example, studies in fetal rat lung fibroblasts treated with betamethasone identified GR binding peaks near genes such as Per1, Dusp1, Fkbp5, and Sgk1, which contained consensus GRE motifs oup.com. These findings support the direct genomic induction of these genes by betamethasone via the GR oup.com.

Chromatin Remodeling and Assisted Loading

The activated glucocorticoid receptor plays a significant role in chromatin remodeling. drugbank.comuniprot.orgabcam.com Upon binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, the GR homodimer can recruit coactivator complexes. mdpi.comfrontiersin.org These coactivators, such as members of the p160 family (e.g., SRC-1, GRIP1), often possess or recruit enzymes with histone acetyltransferase (HAT) activity, including p300 and CREB-binding protein (CBP). frontiersin.orgoup.com Acetylation of lysine (B10760008) residues on histones leads to a more relaxed chromatin structure, increasing the accessibility of the DNA to the basal transcription machinery and facilitating the recruitment of RNA polymerase II, thereby promoting gene transcription. frontiersin.org The interaction with coactivators and the subsequent chromatin remodeling are crucial for the transcriptional activation mediated by the GR. mdpi.comfrontiersin.orgoup.com

DNA-Independent Transrepression Mechanisms

Beyond directly binding to DNA, the activated GR can also repress gene expression through DNA-independent mechanisms, often referred to as transrepression or tethering. mdpi.comresearchgate.netscielo.org.ar This mechanism is particularly important for the anti-inflammatory effects of glucocorticoids like betamethasone. mdpi.comoup.com

Protein-Protein Interactions with Pro-inflammatory Transcription Factors (e.g., AP-1, NF-κB)

A key mechanism of GR-mediated transrepression involves direct protein-protein interactions with pro-inflammatory transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). drugbank.comdrugbank.comnih.govmdpi.comoup.comscielo.org.ar These interactions can occur even without the GR binding directly to DNA. mdpi.comscielo.org.ar

The GR can physically interact with subunits of NF-κB, particularly the p65 subunit, and with subunits of AP-1, such as c-Jun. nih.govmdpi.com This interaction inhibits the transcriptional activity of AP-1 and NF-κB, preventing them from inducing the expression of pro-inflammatory genes, including cytokines, chemokines, and cell adhesion molecules. drugbank.comnih.govmdpi.com The tethering mechanism involves the GR interfering with the ability of AP-1 and NF-κB to bind to their respective DNA recognition sites or to recruit necessary coactivators. nih.govmdpi.com This mutual inhibition between GR and NF-κB/AP-1 is a critical aspect of the anti-inflammatory action of betamethasone. nih.govmdpi.com

Molecular Interactions Beyond the Glucocorticoid Receptor

While the glucocorticoid receptor is the primary mediator of Betnesol's effects, its molecular interactions extend to other cellular components, influencing transcriptional and enzymatic activities.

Interactions with Co-activators and Co-repressors

The transcriptional outcome of GR activation is finely tuned by its interaction with a variety of co-activator and co-repressor proteins. oup.comnih.govnih.gov Upon ligand binding, the GR recruits co-activators, which enhance gene transcription, often through chromatin modification as described above. mdpi.comfrontiersin.orgoup.com Conversely, in the context of gene repression, the GR can interact with co-repressors. mdpi.comoup.com These interactions can involve distinct regions of the GR and cofactors and can be competitive. nih.gov The balance between co-activator and co-repressor availability and their interaction with the GR influences the magnitude and specificity of the transcriptional response to betamethasone. oup.comnih.gov

Engagement with Non-coding RNAs (e.g., Gas5)

Emerging evidence suggests that non-coding RNAs (ncRNAs), such as the long non-coding RNA (lncRNA) Growth Arrest-Specific transcript 5 (Gas5), can modulate glucocorticoid signaling. drugbank.comresearchgate.netdntb.gov.uanih.gov Gas5 has been identified as a potential regulator of glucocorticoid sensitivity by acting as a decoy for the glucocorticoid receptor. nih.gov This interaction may influence the amount of GR available to bind to DNA or interact with other proteins, thereby affecting the transcriptional response to betamethasone. nih.govmdpi.com Studies suggest that pro-inflammatory mediators can up-regulate Gas5 levels, potentially contributing to mechanisms of steroid resistance. nih.gov

Enzymatic Modulation and Allosteric Effects (e.g., Tryptophan Hydroxylase)

Beyond direct transcriptional regulation, glucocorticoids, including betamethasone, may influence enzymatic activity. Research has explored the direct effects of corticosteroids on tryptophan hydroxylases (TPH1 and TPH2), the key enzymes in serotonin (B10506) biosynthesis. diva-portal.orgtandfonline.comresearchgate.net While corticosteroids are known to influence mood and have been shown to regulate TPH activity indirectly, studies have investigated their direct action on these enzymes. diva-portal.orgtandfonline.comresearchgate.net Some corticosteroids, such as beclomethasone (B1667900) dipropionate, have demonstrated the ability to activate TPH1 and TPH2 in vitro, potentially acting as enzyme stabilizers or pharmacological chaperones. diva-portal.orgtandfonline.comresearchgate.net Although research specifically on betamethasone's direct allosteric modulation of TPH is less extensive compared to other corticosteroids in some studies, the broader class of synthetic corticosteroids has shown this potential, suggesting a possible enzymatic interaction mechanism beyond the classical genomic pathway. diva-portal.orgtandfonline.comresearchgate.net

Cellular and Subcellular Mechanistic Investigations of Betnesol

Transcriptomic and Proteomic Profiling in Cellular Systems

Transcriptomic and proteomic profiling techniques are employed to understand the global molecular changes induced by betamethasone (B1666872) in cellular systems. Transcriptome analysis, often using techniques like RNA sequencing or microarray, allows for the identification of differentially expressed genes following betamethasone treatment. oup.complos.org Proteomic analysis, frequently utilizing mass spectrometry-based methods, provides insights into the changes in protein abundance and modifications within cells. creative-proteomics.com

Gene Expression Signatures and Differential Regulation by Betamethasone

Betamethasone significantly alters gene expression in various cell types. Studies in fetal rat lung mesenchymal fibroblasts have shown that betamethasone stimulates a strong transcriptional response, affecting a discrete subset of genes. oup.comoup.comnih.gov For instance, in these fibroblasts, betamethasone significantly increased the mRNA levels of genes such as Tgm2, Nov, Crispld2, Hif3a, Aspa, Srgap3, Timp3, and Kdr. oup.com Whole-genome GR ChIP-Seq analysis has identified GR response element-binding sites near several of these genes, indicating direct genomic induction of their expression via the GR. oup.comoup.comnih.gov Betamethasone has been shown to regulate genes involved in cell proliferation and extracellular matrix remodeling in lung mesenchymal fibroblasts. oup.comoup.comnih.gov

Comparative Transcriptional Responses to Different Synthetic Glucocorticoids

Comparative studies with other synthetic glucocorticoids, such as dexamethasone (B1670325), reveal both overlapping and unique transcriptional responses. In murine neural stem cells, betamethasone and dexamethasone differentially regulate distinct sets of genes. researchgate.netnih.govresearchgate.net While both steroids altered genes involved in proliferation and differentiation, the specific pathways and the magnitude of gene regulation can differ. researchgate.netnih.govresearchgate.net For example, a study comparing betamethasone and corticosterone (B1669441) in fetal rat lung fibroblasts found that while they regulated a similar subset of genes, betamethasone drove a much higher level of induction for nearly all tested gene targets, eliciting a stronger glucocorticoid response. oup.comoup.com

Sex-Specific Molecular and Transcriptional Responses

Sex-specific differences in the molecular and transcriptional responses to glucocorticoids, including betamethasone, have been observed. In murine neural stem cells, transcriptional analyses revealed distinct sex-specific responses to betamethasone compared to dexamethasone within hours of exposure. researchgate.netnih.govresearchgate.netnih.gov The number of genes differentially regulated by each steroid varied between female and male neural stem cells. nih.govresearchgate.net Furthermore, studies in mice have indicated that male and female skeletal muscle responds differently to glucocorticoid exposure at a transcriptomic and functional level. frontiersin.org Female mice were found to be more sensitive to betamethasone-induced muscle atrophy than male mice, requiring a lower dose to induce the effect. frontiersin.org

Cellular Pathway Perturbations and Functional Outcomes

Betamethasone's influence on gene expression translates into perturbations of various cellular pathways, ultimately affecting functional outcomes such as cell proliferation, differentiation, and extracellular matrix remodeling.

Analysis of Altered Signaling Networks (e.g., ERK5, JAK-STAT)

Betamethasone has been shown to alter various signaling networks. In murine neural stem cells, comparative pathway analysis between betamethasone and dexamethasone revealed that betamethasone uniquely altered pathways including Phagasome formation, IL-7 Signaling, and JAK-STAT signaling in males, while in females, it altered pathways such as FXR/RXR Activation and Tec Kinase Signaling. researchgate.netnih.govresearchgate.netoup.comoup.com Dexamethasone, in contrast, uniquely affected pathways like ERK5 Signaling in males. researchgate.netnih.govresearchgate.netoup.comoup.com Studies on human glioma cells have suggested that the differentiation-inducing effect of betamethasone may be related to the inhibition of the abnormal activation of the ERK signal pathway, as evidenced by significantly reduced pERK/ERK ratios after betamethasone treatment. nih.gov

Impact on Cellular Processes (e.g., Proliferation, Differentiation, Extracellular Matrix Remodeling)

Betamethasone impacts several key cellular processes. In fetal lung mesenchymal fibroblasts, betamethasone stimulates genes and cellular pathways controlling cell proliferation and extracellular matrix remodeling. oup.comoup.comnih.gov It has been shown to affect extracellular matrix remodeling in the context of lung development and disease. researchgate.net In neural stem cells, both betamethasone and dexamethasone significantly alter genes involved in proliferation and differentiation, leading to distinct differences in cell proliferation, glial, and oligodendrocyte differentiation. researchgate.netnih.govresearchgate.netnih.gov Specifically, in vitro differentiation studies showed that both steroids reduced oligodendrocyte differentiation when cells were exposed as progenitors, but during differentiation, dexamethasone increased both oligodendrocyte and neuronal maturation, while betamethasone only increased oligodendrocyte differentiation. researchgate.netnih.gov Betamethasone has also demonstrated differentiation-inducing effects on human glioma cell lines, accompanied by a decrease in the percentage of cells in the S-phase of the cell cycle and changes in the expression of differentiation markers like vimentin (B1176767) and glial fibrillary acidic protein (GFAP). nih.gov The extracellular matrix (ECM) itself plays a critical role in regulating cell proliferation, differentiation, and adhesion by providing structural support and signaling cues. researchgate.nettechscience.com Aberrant ECM remodeling is implicated in various diseases, affecting tissue stiffness and function. researchgate.net

Omics-Based Approaches to Elucidate Glucocorticoid Action Mechanisms

Omics approaches, such as genomics, epigenomics, transcriptomics, proteomics, and metabolomics, offer system-wide views of biological processes and have been increasingly applied to unravel the intricate mechanisms of glucocorticoid action and the variability in patient responses nih.govmdpi.combmj.comnih.gov. These technologies allow for the identification of genetic variations, epigenetic modifications, changes in gene and protein expression, and alterations in metabolite profiles that are associated with glucocorticoid treatment nih.govmdpi.comnih.gov.

Genomics and Epigenomics in Receptor Function

Genomics and epigenomics provide insights into the genetic and epigenetic factors that influence glucocorticoid receptor function and downstream effects nih.govnih.gov. Studies have utilized approaches like Genome-Wide Association Studies (GWAS) to identify genetic variations associated with differential responses to corticosteroids nih.gov.

Epigenomic studies, particularly focusing on DNA methylation, have revealed that glucocorticoid exposure can lead to lasting epigenetic changes. For instance, research on betamethasone exposure during pregnancy has shown significant associations with lower DNA methylation at an enhancer region of the FKBP5 gene in placental tissue mcmaster.canih.govresearchgate.net. FKBP5 encodes FK506-binding protein 51, a co-chaperone that modulates glucocorticoid receptor activity mcmaster.canih.gov. Lower methylation at this site was correlated with higher FKBP5 expression mcmaster.canih.gov. This finding suggests a potential epigenetic mechanism by which betamethasone may influence placental function and inflammatory responses mcmaster.canih.gov.

Integration of epigenomic and transcriptomic data has helped distinguish primary and secondary targets of the glucocorticoid receptor and identify novel patterns of GR regulation nih.gov. While genome-wide studies of transcription factor binding and histone modifications have been conducted, identifying asthma-specific signatures through these methods is an area of ongoing research nih.gov.

Metabolomics and Proteomics in Response Elucidation

Proteomics and metabolomics offer complementary views of the cellular response to glucocorticoids by examining protein abundance and metabolite profiles nih.govrsc.org. These approaches can help identify downstream biomarkers of glucocorticoid responses and provide insights into the metabolic and protein-mediated pathways affected by treatment nih.govrsc.org.

Proteomics studies have sought to identify protein signatures associated with glucocorticoid treatment. For example, a study comparing endobronchial biopsies from asthma patients treated with budesonide (B1683875) versus placebo identified a protein signature related to the acute phase response pathway nih.gov.

Metabolomics, the systematic analysis of small molecules, provides an integrated profile reflecting genetic, environmental, transcriptomic, and proteomic interactions researchgate.net. Metabolomics approaches are considered promising for identifying non-invasive biomarkers, such as those in exhaled breath condensate, for assessing glucocorticoid response nih.gov. Studies have used metabolomics to identify plasma metabolomic profiles associated with asthma exacerbations in individuals on inhaled corticosteroids, highlighting potential biomarkers and metabolic pathways underlying variability in response researchgate.net.

Multi-omics studies integrating metabolomic and proteomic data have been used to investigate glucocorticoid action in specific conditions, such as COVID-19 mdpi.com. In one study, glucocorticoid treatment in COVID-19 patients modulated cortisol and bile acid concentrations and influenced neutrophil and platelet degranulation pathways mdpi.com.

Multi-Omics Data Integration Methodologies for Systems-Level Understanding

Integrating data from multiple omics layers is crucial for gaining a comprehensive, systems-level understanding of glucocorticoid action mdpi.comfrontiersin.orgelifesciences.org. Various methodologies are employed for multi-omics data integration, including statistical and model-based approaches frontiersin.org.

Network models can be used as a framework to assess interactions between different omic elements and identify potential biomarkers elifesciences.org. For instance, a hypernetwork model based on differential gene expression has been used to integrate transcriptomic, microRNA, and metabolomic data to identify putative biomarkers of glucocorticoid action elifesciences.org. This integrated approach can increase the robustness of identified markers and provide insights into coordinated effects across different tissues elifesciences.org.

Integrating omics data with existing pharmacokinetic/pharmacodynamic models can further enhance the understanding of drug-system interactions and help predict therapeutic and adverse effects frontiersin.org. While integrative omics approaches have been implemented in other fields, their application in the context of differential glucocorticoid response is still evolving mdpi.com.

Computational Chemistry and Theoretical Modeling of Betnesol

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interaction between betamethasone (B1666872) and its primary target, the glucocorticoid receptor (GR).

Molecular docking studies have been employed to predict the binding affinity of betamethasone and its derivatives to the glucocorticoid receptor. The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger bond.

Research involving biotransformed products of betamethasone dipropionate has shown potent binding affinities with the ligand-binding domain of the GR. nih.govresearchgate.net These studies reveal that betamethasone derivatives can achieve high-affinity binding, which is a prerequisite for their agonistic activity. nih.govresearchgate.net For instance, a series of five compounds, including betamethasone dipropionate and its derivatives, exhibited binding affinities ranging from -10.11 to -12.53 kcal/mol. nih.govresearchgate.netresearchgate.net

Furthermore, studies have explored how specific chemical modifications to the betamethasone structure influence its affinity. The substitution of a 17α-OH or 21-OH group generally leads to an increase in binding affinity for the GR. nih.gov Conversely, substitutions with 17α-OAc or 21-OAc result in a decrease in affinity. nih.gov Interestingly, while betamethasone and its esters show potent binding to the human GR, there are no significant differences observed between their binding affinities for human versus rat GRs. nih.gov This suggests that the primary binding interactions are conserved across these species, even though downstream functional responses may differ. nih.gov

Betamethasone also demonstrates high selectivity for the glucocorticoid receptor over other steroid receptors, such as the progesterone (B1679170) receptor (PR). ersnet.org The relative binding affinity ratio for GR versus PR for betamethasone was found to be 1,375, indicating a strong preference for its intended target. ersnet.org

Table 1: Predicted Binding Affinities of Betamethasone Derivatives with the Glucocorticoid Receptor (GR)
CompoundBinding Affinity (kcal/mol)
Betamethasone Dipropionate (1)-11.66
Sananone dipropionate (2)-12.31
Sananone propionate (B1217596) (3)-10.11
Sananone (4)-12.53
Synthetic derivative (5)-11.19

Data sourced from a study on the biotransformed products of betamethasone dipropionate. nih.gov

Beyond predicting affinity, computational models elucidate the specific binding mode and conformation of betamethasone within the GR's ligand-binding domain (LBD). These analyses reveal a network of interactions responsible for stabilizing the ligand-receptor complex. nih.gov

The binding of betamethasone derivatives is characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the LBD. nih.gov For example, the terminal hydroxyl group can form a hydrogen bond with the residue Asn564, while the carbonyl group at the C-3 position often mediates hydrogen bonds with Gln570 and Arg611. nih.gov

A network of hydrophobic interactions further anchors the molecule in the binding pocket, with residues such as Leu563, Met604, and Tyr735 playing significant roles. nih.gov These detailed interaction maps confirm that betamethasone and its derivatives accommodate well within the LBD, providing a structural basis for their potent glucocorticoid activity. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of the electronic structure of betamethasone. These methods allow for the calculation of various molecular properties that are central to the molecule's reactivity and stability. researchgate.net

The electronic properties of betamethasone have been investigated using methods like DFT and the semi-empirical PM3 method. researchgate.net DFT calculations have estimated the total energy of the geometry-optimized structure of betamethasone to be -1331.652 atomic units (a.u.). researchgate.net

A critical parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This HOMO-LUMO gap is a key descriptor of chemical reactivity and stability. nih.govmdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state, making the molecule more prone to reaction. mdpi.comirjweb.com Conversely, a large gap implies high kinetic stability and lower chemical reactivity. nih.govmdpi.com For betamethasone, the HOMO-LUMO gap has been calculated to be 0.07945 eV by one DFT method and 0.246 eV by the PM3 method. researchgate.net

From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical hardness (resistance to deformation of the electron cloud), softness, chemical potential, and electronegativity. nih.govirjweb.comajchem-a.com These descriptors help in understanding the molecule's behavior in chemical reactions and biological interactions. ajchem-a.com

Table 2: Calculated Electronic Properties of Betamethasone
PropertyValue (DFT B3LYP/6-31G**)Value (Semi-empirical PM3)
Total Energy-1331.652 a.u.N/A
HOMO EnergyN/A-0.48976 eV
LUMO EnergyN/A-0.24376 eV
HOMO-LUMO Gap (ΔE)0.07945 eV0.246 eV

Data sourced from a structural study of Betamethasone using theoretical methods. researchgate.net

Theoretical vibrational analysis is a computational method that predicts the frequencies of molecular vibrations. mdpi.com These predicted frequencies can then be correlated with experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy, to confirm the molecular structure and understand its dynamic behavior. researchgate.netmdpi.com

For betamethasone, theoretical vibrational spectra have been calculated and compared with practical, experimentally obtained spectra. researchgate.net This correlation helps in assigning specific absorption bands in the experimental spectrum to particular vibrational modes of the molecule's functional groups. Spectrophotometric methods have been developed for the quantitative analysis of betamethasone, with one method reporting absorption at 615 nm and another using first derivative spectrophotometry at 234 nm. researchgate.net Furthermore, advanced techniques like liquid chromatography-mass spectrometry (LC-MS) can differentiate between betamethasone and its epimer, dexamethasone (B1670325), based on their mass spectra, with a characteristic ion at m/z 279 being a distinguishing feature in positive electrospray tandem mass spectra. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop mathematical models that relate the chemical structure of a molecule to its biological activity. fiveable.mewikipedia.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. fiveable.me

In the context of betamethasone and other glucocorticoids, QSAR models can be developed to predict biological activity, such as binding affinity to the GR or anti-inflammatory potency, based on calculated molecular descriptors. These descriptors can include parameters related to lipophilicity (like the partition coefficient, log P), electronic properties (derived from quantum chemical calculations), and steric or topological features.

For example, a study of 35 different steroids, including betamethasone, correlated their binding affinity for the GR with their lipophilicity. nih.gov It was found that for certain classes of steroid esters, a direct correlation exists between these two properties. nih.gov Such relationships are foundational to QSAR modeling. By establishing a statistically robust mathematical equation, QSAR models can be used to virtually screen new, unsynthesized compounds and predict their activity, thereby accelerating the drug discovery and optimization process. wikipedia.org

Emerging Research Frontiers and Future Perspectives

Development of Dissociated Glucocorticoid Receptor Modulators for Selective Action

Glucocorticoids exert their effects primarily through the glucocorticoid receptor (GR). The classical mechanism involves the activated GR translocating to the nucleus and influencing gene expression through transactivation (activating gene expression) and transrepression (inhibiting gene expression). While transrepression is largely associated with the anti-inflammatory effects, transactivation is often linked to metabolic side effects. mims.comtruemeds.innih.gov Dissociated Glucocorticoid Receptor Modulators (DAGRs) represent a research avenue aimed at selectively modulating GR activity to favor transrepression over transactivation, thereby potentially separating the beneficial anti-inflammatory actions from undesirable systemic side effects such as metabolic disorders. nih.gov While the broad concept of DAGRs is a significant frontier in glucocorticoid research, specific research focusing on the development of betamethasone (B1666872) sodium phosphate (B84403) as a DAGR or studies investigating its properties in this specific context were not identified in the reviewed literature.

Advanced Drug Delivery Systems for Controlled Release and Targeted Action (Focus on in-vitro studies)

The development of advanced drug delivery systems (DDS) is a key research area for improving the therapeutic index of corticosteroids like betamethasone sodium phosphate, particularly to achieve controlled release and targeted action and potentially reduce systemic exposure and associated side effects. nih.gov In vitro studies play a crucial role in evaluating the performance of these novel formulations before moving to in vivo models.

One example of research in this area involves the incorporation of betamethasone sodium phosphate into coatings for metallic implants. An in vitro study demonstrated that loading betamethasone sodium phosphate into a plasma electrolytic oxidation (PEO) layer on a magnesium alloy provided enhanced surface protection to the alloy in a simulated inflammatory environment compared to a simple PEO coating alone. nih.gov This suggests the potential for localized anti-inflammatory effects in the vicinity of implants.

Furthermore, advanced DDS, including polymeric nano-based systems and dendrimer hydrogels, are being investigated for ocular drug delivery, with in vitro studies showing promise for sustained drug release. mdpi.com While these studies may not exclusively feature betamethasone sodium phosphate, they highlight the broader research effort in using advanced carriers to improve the delivery and pharmacokinetic profile of therapeutic compounds, a strategy relevant to water-soluble small molecules like betamethasone sodium phosphate. nih.gov The aim of such in vitro evaluations is to understand drug release kinetics, formulation stability, and interaction with biological components under controlled laboratory conditions.

Systems Biology and Network Pharmacology Approaches to Complex Glucocorticoid Responses

Understanding the complex and pleiotropic effects of glucocorticoids like betamethasone sodium phosphate at a systems level requires sophisticated approaches. Systems biology and network pharmacology aim to elucidate the intricate interactions within biological networks influenced by drug administration. These approaches can help in mapping the downstream effects of glucocorticoid receptor activation and repression, identifying key nodes and pathways involved in both therapeutic and adverse responses. While these methodologies are increasingly applied in pharmacological research to understand complex drug actions and predict outcomes, the provided search results did not offer specific research findings on the application of systems biology or network pharmacology approaches directly involving betamethasone sodium phosphate.

Unveiling Uncharacterized Molecular Pathways and Mechanisms

While the primary mechanisms of betamethasone sodium phosphate as a glucocorticoid involving GR binding and modulation of gene expression are well-established, the full spectrum of its molecular interactions and downstream effects may still hold uncharacterized pathways. mims.comtruemeds.in Research continues to explore the nuances of glucocorticoid action, potentially revealing novel molecular targets or signaling cascades influenced by these compounds. Betamethasone is known to alter protein, fat, and carbohydrate metabolism and possess anti-proliferative effects, indicating influence beyond immediate inflammatory pathways. truemeds.in However, the provided search results did not detail specific ongoing research focused on unveiling previously uncharacterized molecular pathways or mechanisms specifically attributed to betamethasone sodium phosphate.

Q & A

Q. How should researchers design a double-blind randomized controlled trial (RCT) to evaluate Betnesol’s efficacy in reducing neonatal morbidity during preterm birth?

  • Methodological Answer : RCTs should randomize participants into this compound and placebo groups, administering intramuscular this compound (4 mg/dose) every 8 hours over 48 hours (6 total doses) . Stratify participants by gestational age (e.g., 24–34 weeks) and risk factors (e.g., multiple pregnancies). Use standardized outcome measures, such as neonatal respiratory distress syndrome (RDS) incidence, APGAR scores, and mortality rates. Ensure blinding by using identical placebo ampoules and centralized randomization codes . Include post-hoc subgroup analyses for variables like timing of administration relative to delivery (48 hours to 7 days) .

Q. What are the established pharmacokinetic parameters of this compound in prenatal studies, and how do they inform dosing protocols?

  • Methodological Answer : this compound’s bioavailability via intramuscular injection is ~80%, with peak plasma concentrations at 4–8 hours. Its half-life (5–6 hours) and glucocorticoid receptor affinity (5x higher than cortisol) necessitate repeated dosing for sustained effect . Preterm birth trials standardize dosing at 4 mg every 8 hours to maintain therapeutic levels until fetal lung maturation . Adjustments for maternal BMI or hepatic impairment require pharmacokinetic modeling and therapeutic drug monitoring in sub-studies.

Q. How can researchers mitigate bias when analyzing this compound’s off-label applications, such as in autoimmune disease exacerbations during pregnancy?

  • Methodological Answer : Use propensity score matching to control for confounding variables (e.g., disease severity, concurrent medications). Validate findings via sensitivity analyses and triangulate data from registries, electronic health records, and prospective cohorts . For rare outcomes, employ Bayesian hierarchical models to account for sparse data .

Advanced Research Questions

Q. How do contradictions in this compound’s long-term neonatal outcomes (e.g., neurodevelopmental delays vs. reduced RDS) influence the interpretation of longitudinal cohort studies?

  • Methodological Answer : Address contradictions by stratifying meta-analyses by study design (RCTs vs. observational studies) and adjusting for covariates like gestational age at administration and postnatal corticosteroid exposure . Use mixed-effects models to quantify heterogeneity across studies. For neurodevelopmental outcomes, incorporate MRI biomarkers (e.g., white matter injury) and standardized cognitive assessments at 2–5 years of age .

Q. What experimental strategies resolve discrepancies in this compound’s placental transfer efficiency across different gestational ages?

  • Methodological Answer : Conduct ex vivo placental perfusion studies using term and preterm placentas to quantify this compound transfer rates. Pair these with maternal-fetal pharmacokinetic models integrating placental CYP3A4/5 enzyme activity and fetal serum albumin binding . Validate findings using cord blood samples from clinical trials, analyzed via LC-MS/MS for this compound and metabolites .

Q. How can researchers optimize this compound’s risk-benefit ratio in populations with contraindications (e.g., maternal diabetes or hypertension)?

  • Methodological Answer : Implement adaptive trial designs with pre-specified stopping rules for adverse events (e.g., hyperglycemia, hypertension exacerbation). Use machine learning to identify subpopulations with higher benefit thresholds based on electronic health record data . For ethical considerations, apply decision-analytic modeling to weigh neonatal survival gains against maternal morbidity risks .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for handling missing data in this compound trials with high participant attrition?

  • Methodological Answer : Use multiple imputation by chained equations (MICE) for missing outcome data, assuming missing-at-random mechanisms. Validate with pattern-mixture models to assess robustness under missing-not-at-random scenarios . For sensitivity analyses, apply inverse probability weighting to adjust for attrition bias .

Q. How should researchers design a meta-analysis to compare this compound’s efficacy with other corticosteroids (e.g., dexamethasone) in preterm birth?

  • Methodological Answer : Follow PRISMA guidelines, including studies with comparable dosing regimens (e.g., 24 mg total this compound vs. 24 mg dexamethasone). Use network meta-analysis to rank treatments by efficacy (e.g., RDS reduction) and safety (e.g., maternal infection risk). Assess publication bias via funnel plots and Egger’s regression .

Ethical and Reproducibility Considerations

Q. What informed consent protocols are critical for this compound trials involving pregnant participants?

  • Methodological Answer : Consent forms must detail risks (e.g., fetal growth restriction, maternal immunosuppression) and benefits (e.g., RDS reduction). Include a Data Safety Monitoring Board (DSMB) to oversee adverse events and interim analyses . For vulnerable populations (e.g., minors), obtain assent alongside guardian consent, per IRB guidelines .

Q. How can researchers enhance reproducibility in this compound formulation studies?

  • Methodological Answer :
    Publish full synthetic protocols (e.g., betamethasone sodium phosphate synthesis) with characterization data (HPLC purity, NMR spectra) . For preclinical studies, adhere to ARRIVE guidelines, reporting animal strain, dosing vehicles, and blinding methods. Share raw data and analysis code via repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.